molecular formula C20H24O6 B191591 Isolariciresinol CAS No. 548-29-8

Isolariciresinol

Cat. No. B191591
CAS RN: 548-29-8
M. Wt: 360.4 g/mol
InChI Key: OGFXBIXJCWAUCH-KPHUOKFYSA-N
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Description

Isolariciresinol is a lignan, a type of phenylpropanoid . It is used as a reference compound in the purification, identification, and analysis of lignan phytoestrogens and lignan glycosides . It has been found in Cornus officinalis and has diverse biological activities .


Synthesis Analysis

The total synthesis of Isolariciresinol has been achieved through a tandem Michael-aldol reaction, which includes a cyclization step . The synthesis of this compound is necessary for evaluating its bioactivity systematically .


Molecular Structure Analysis

The molecular structure of Isolariciresinol is C20H24O6 . It is also known by the synonyms (1S,2R,3R)-1,2,3,4-Tetrahydro-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-naphthalenedimethanol, and (6R,7R,8S)-8-(4-Hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Isolariciresinol include a tandem Michael-aldol reaction .


Physical And Chemical Properties Analysis

Isolariciresinol has a molecular weight of 360.40 . It is a solid substance with a white to off-white color .

Scientific Research Applications

Antioxidant Activity

Isolariciresinol has been found to exhibit antioxidant properties, scavenging free radicals in cell-free assays. This suggests its potential use in studying oxidative stress-related conditions and in the development of antioxidant therapies .

Anti-inflammatory Effects

Research indicates that isolariciresinol can inhibit nitric oxide production in macrophages, pointing to its role in anti-inflammatory research and its possible therapeutic applications in inflammation-related diseases .

Neuroprotective Potential

Isolariciresinol has shown inhibitory effects on amyloid-β, which is implicated in neurodegenerative diseases like Alzheimer’s. This highlights its potential application in neuroprotection and as a subject of study in neurodegenerative disease research .

Lignan Synthesis Studies

Isolariciresinol serves as a natural product used in the synthesis of complex lignan structures, aiding in the understanding of lignan biosynthesis and the development of synthetic methods for lignan-based compounds .

Gut Microbiota Interaction

It plays a role in the biotransformation of dietary lignans into enterolignans by gut microbiota, which may exhibit more potent bioactivities. This application is significant for nutritional science and gut microbiome research .

Chemical Synthesis and Stereochemistry

Isolariciresinol is used to determine stereochemistry in chemical syntheses, contributing to the field of organic chemistry and aiding in the synthesis of other natural products .

Mechanism of Action

Target of Action

Isolariciresinol, a type of lignan, has been found to have several targets in the body. It has been reported to act on NOS3, EGFR, IL-6, MAPK8, PTGS2, MAPK14, NFKB1, and CASP3 . These targets are mainly involved in the regulation of biological processes such as inflammation, activation of MAPK activity, and positive regulation of NF-kappaB transcription factor activity .

Mode of Action

Isolariciresinol interacts with its targets to exert its effects. For example, it has been shown to have anti-inflammatory effects, which may be due to its interaction with inflammatory mediators like IL-6 . It also appears to interact with the MAPK pathway, which is involved in cellular responses to a variety of stimuli .

Biochemical Pathways

Isolariciresinol is involved in several biochemical pathways. It is a precursor to mammalian lignans, which are produced in the colon from chemicals in foods . The conversion of isolariciresinol into mammalian lignans involves the gut microflora enzymes . These mammalian lignans have been found to negatively correlate with the incidence of breast cancer .

Pharmacokinetics

It is known that isolariciresinol is metabolized in the gut to produce mammalian lignans . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isolariciresinol.

Result of Action

Isolariciresinol has been shown to have several beneficial effects. It has antioxidant and anti-inflammatory activities . It has also been found to have protective effects against cardiovascular diseases, diabetes, cancer, and mental stress . These effects are likely due to its interaction with its targets and its role in various biochemical pathways.

Action Environment

The action of isolariciresinol can be influenced by various environmental factors. For example, the gut microflora plays a crucial role in the metabolism of isolariciresinol, converting it into mammalian lignans . Therefore, factors that affect the gut microflora, such as diet and antibiotic use, could potentially influence the action of isolariciresinol. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of isolariciresinol.

Safety and Hazards

During combustion, Isolariciresinol may emit irritant fumes . It is recommended to wear self-contained breathing apparatus and protective clothing when handling this compound .

Future Directions

Understanding the biosynthetic pathway of Isolariciresinol and its molecular mechanisms is key to enabling the production of new flaxseed cultivars rich in nutraceutical content . The drug delivery system enables the release of the active pharmaceutical ingredient to achieve a desired therapeutic response .

properties

IUPAC Name

(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFXBIXJCWAUCH-KPHUOKFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203273
Record name Isolariciresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isolariciresinol, (+)-

CAS RN

548-29-8
Record name (+)-Isolariciresinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isolariciresinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isolariciresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOLARICIRESINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRJ46XRJ28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Isolariciresinol?

A1: Isolariciresinol has the molecular formula C20H24O6 and a molecular weight of 360.4 g/mol. []

Q2: Are there any spectroscopic data available for Isolariciresinol?

A2: Yes, researchers often characterize Isolariciresinol using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide detailed information about the compound's structure and fragmentation patterns. [, , , , , ]

Q3: Has Isolariciresinol been found in pumpkin seeds? What other lignans are present in flaxseed and pumpkin seeds?

A3: Yes, Isolariciresinol was identified in pumpkin seeds for the first time in a study comparing different hydrolysis methods for lignan glycosides. [] Flaxseed contains glycosides of secoisolariciresinol as the major lignan, along with smaller amounts of matairesinol, Isolariciresinol, and pinoresinol. []

Q4: What are the main natural sources of Isolariciresinol?

A4: Isolariciresinol is primarily found in flaxseed, but also occurs in other plants like pumpkin seeds, Norway spruce knots, and western larch heartwood. [, , , ]

Q5: Which plant species showed Isolariciresinol as the predominant compound in specific parts?

A5: Secoisolariciresinol, a precursor to Isolariciresinol, was found to be the predominant compound in knotwood and branchwood extracts of Silver Fir. []

Q6: How is Isolariciresinol metabolized in the human body?

A6: Isolariciresinol, often present as a glycoside, needs to be converted into its aglycone form by gut bacteria before absorption. This aglycone can then be further metabolized by the gut microflora into mammalian lignans, enterolactone, and enterodiol. [, , ]

Q7: Can the type of bread consumed influence Isolariciresinol metabolism?

A7: Research indicates that consuming rye bread, richer in plant lignans like Isolariciresinol compared to wheat bread, leads to a higher formation and excretion of the mammalian lignan enterolactone in pigs. [, ]

Q8: What is the role of lactic acid bacteria in the biotransformation of flax lignans like Isolariciresinol?

A8: Lactic acid bacteria (LAB) with β-glucosidase activity can transform Isolariciresinol diglucoside (SDG) into SECO, a precursor to Isolariciresinol. This bioconversion process is influenced by factors like substrate concentration and reaction time. []

Q9: Does Isolariciresinol have antioxidant properties?

A9: Yes, Isolariciresinol, along with other lignans from Chilean woods, exhibits antioxidant activity against DPPH free radicals and possesses iron-chelating capacity. []

Q10: How does the antioxidant activity of Isolariciresinol compare to other antioxidants?

A10: Studies show that Isolariciresinol, lariciresinol, and isotaxiresinol, all isolated from Taxus cuspidata heartwood, exhibited higher radical scavenging activity than α-tocopherol and butylated hydroxytoluene (BHT), two common antioxidants. []

Q11: Can Isolariciresinol be used to enhance the antioxidant capacity of food products?

A11: Research suggests that supplementing apple juice with Isolariciresinol can increase its antioxidant activity during storage, potentially demonstrating its application as a natural antioxidant in the food industry. []

Q12: What is the role of Isolariciresinol in plant defense mechanisms?

A12: While not directly addressed in the provided research, phenolic compounds like lignans are known to play a crucial role in plant defense mechanisms against pathogens and environmental stresses. []

Q13: What analytical methods are commonly used to identify and quantify Isolariciresinol?

A13: Researchers often employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., Diode Array Detector, Mass Spectrometry) to identify, separate, and quantify Isolariciresinol in complex mixtures. [, , , , , ]

Q14: Can Centrifugal Partition Chromatography be used to isolate Isolariciresinol?

A14: Yes, Centrifugal Partition Chromatography, using a specific solvent system (ARIZONA system K), has proven effective in isolating Isolariciresinol from maritime pine knots with high purity. []

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